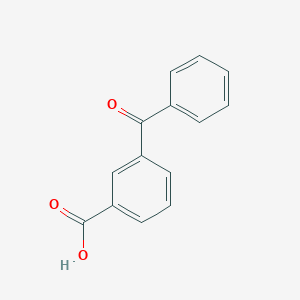
3-Amino-1,2-Propandiol
Übersicht
Beschreibung
3-Amino-1,2-propanediol is a chiral glycerol derivative with the molecular formula C₃H₉NO₂. It is a versatile compound used in various fields, including chemistry, biology, and medicine. This compound is known for its role as a calcium metabolism regulator and its applications in the synthesis of lipid-like delivery molecules for RNA interference therapeutics .
Wissenschaftliche Forschungsanwendungen
3-Amino-1,2-propanediol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
3-Amino-1,2-propanediol (APD) is an important intermediate in the synthesis of various compounds. It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery .
Mode of Action
It is known that apd is synthesized by reacting 3-chloro-1,2-propanediol (cpd) with ammonia in a sodium hydroxide alkaline environment . This reaction forms the basis of its interaction with its targets.
Biochemical Pathways
APD is involved in several biochemical pathways. It plays a crucial role in the biosynthesis of essential biomolecules and cell membrane structure . It is also involved in neurotransmitter synthesis and sphingolipid metabolism, impacting neurological functions and cellular signaling .
Pharmacokinetics
It is known that apd is a very viscous transparent colorless to pale yellow liquid with a melting point of 55-57 °c and a boiling point of 264-265 °c . The density at 25 °C is 1.175 g/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The molecular and cellular effects of APD’s action are largely dependent on the specific context in which it is used. For instance, when used in the synthesis of lipidoids for RNAi therapeutics, APD helps to deliver the RNAi molecules to the target cells, thereby enabling the silencing of specific genes .
Action Environment
The action, efficacy, and stability of APD can be influenced by various environmental factors. For instance, the synthesis of APD requires an alkaline environment . Furthermore, APD is soluble in water, which can influence its distribution and stability . It is also worth noting that APD can be stored at a maximum temperature of 40 °C without any quality degradation when the material is stored in sealed condition for 12 months .
Biochemische Analyse
Biochemical Properties
3-Amino-1,2-propanediol plays a significant role in biochemical reactions. It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery
Cellular Effects
It is known to be involved in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics This suggests that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that it can be stored at a maximum temperature of 40 °C without any quality degradation when the material is stored in sealed condition for 12 months
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Amino-1,2-propanediol can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,2-propanediol with ammonia in an alkaline environment by adding sodium hydroxide . Another method uses epichlorohydrin and ammonia water as the main raw materials, with a two-component catalyst used in the hydrolysis and ammoniation reactions .
Industrial Production Methods: In industrial settings, the preparation of 3-Amino-1,2-propanediol involves a series of steps, including hydrolysis, neutralization, distillation, ammoniation, filtering, centrifugation, and rectification. The process is designed to improve reaction selectivity, reduce side effects, increase reaction rates, and minimize energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can participate in substitution reactions, where the amino group or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include tertiary alcohols, aldehydes, and various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
- 1-Aminoglycerol
- 2,3-Dihydroxypropylamine
- 3-Amino-2-hydroxypropanol
- 2-Amino-2-methyl-1,3-propanediol
- 1,3-Diamino-2-propanol
Comparison: 3-Amino-1,2-propanediol is unique due to its chiral nature and its ability to form deep eutectic solvents with choline chloride, which are used as green alternatives to volatile organic compounds in various applications . Its versatility in forming cationic polymers for gene delivery and its role in calcium metabolism regulation further distinguish it from similar compounds .
Eigenschaften
IUPAC Name |
3-aminopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIGMPWTAHJUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862294 | |
| Record name | 1,2-Propanediol, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Propanediol, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
616-30-8 | |
| Record name | 3-Amino-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminopropanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-1,2-propanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediol, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOPROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH369P864X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 3-Amino-1,2-propanediol is C3H9NO2, and its molecular weight is 91.11 g/mol.
ANone: Researchers have used various spectroscopic techniques to characterize 3-Amino-1,2-propanediol and its derivatives, including:
- NMR Spectroscopy (1H and 13C NMR): Provides information about the structure and conformation of the molecule. []
- 11B NMR Spectroscopy: Used to study the formation and stability of borate esters with 3-Amino-1,2-propanediol. [, ]
- IR Spectroscopy: Provides information about the functional groups present in the molecule. []
- UV-Vis Spectroscopy: Used to study the optical properties of 3-Amino-1,2-propanediol derivatives, especially in the context of DNA modifications. [, ]
- Circular Dichroism: Used to study the chirality and conformational properties of 3-Amino-1,2-propanediol-containing compounds. []
- Mass Spectrometry (MS) and High-Resolution ESI-MS (HRESI-MS): Used to determine the molecular weight and study the fragmentation patterns of 3-Amino-1,2-propanediol derivatives. [, ]
A: 3-Amino-1,2-propanediol readily dissolves in water due to its hydroxyl and amino groups forming hydrogen bonds with water molecules. []
A: The pH significantly impacts the formation and stability of borate esters with 3-Amino-1,2-propanediol. []
A: Yes, 3-Amino-1,2-propanediol serves as a starting material for synthesizing various compounds, including:* Pseudo-ceramides: 3-Amino-1,2-propanediol is selectively N-acylated and O-acylated with fatty acids in a two-step enzymatic process using immobilized Candida antarctica lipase B. This reaction has potential for industrial-scale production of pseudo-ceramides for pharmaceutical and cosmetic applications. []* Azetidine derivatives: 3-Amino-1,2-propanediol is condensed with a ketone, followed by reduction, sulfonylation, cyclization, and further transformations to yield azetidine derivatives, which are important in medicinal chemistry. []* Iodixanol: A multi-step synthesis utilizes 3-Amino-1,2-propanediol to produce iodixanol, a non-ionic X-ray contrast media used in medical imaging. []
A: 3-Amino-1,2-propanediol can act as a sacrificial electron donor in photocatalytic hydrogen evolution reactions using Pt-loaded TiO2 photocatalysts. Interestingly, its complete decomposition to CO2 and water with quantitative H2 evolution highlights the importance of neighboring heteroatom assistance in this process. []
ANone: Computational chemistry has been used to:
- Investigate the binding mechanism between boron and polyol molecules, including 3-Amino-1,2-propanediol. Studies revealed the influence of bis-1,2-diol dihedral angles on boron capturing ability. []
- Study the tautomerism of 3-Amino-1,2-propanediol derivatives in the gas phase, revealing the influence of substituents on the equilibrium between open-chain and ring forms. []
- Model the interaction of 3-Amino-1,2-propanediol with the glycerol receptor site in Drosophila, providing insights into the structural features important for binding. [, ]
ANone: Studies on the interaction of 3-Amino-1,2-propanediol derivatives with the glycerol receptor site in Drosophila highlight the importance of specific structural features:
- The presence of three hydroxyl groups in a specific arrangement is crucial for stimulating the receptor. [, ]
- Modifications such as acylation, alkylation, or the introduction of different substituents on the amino group can significantly affect the activity and selectivity of the molecule towards different enzymes. [, , ]
A: * Injectable, self-healing hydrogels: 3-Amino-1,2-propanediol, when incorporated into poly(L-glutamic acid) based hydrogels with phenylboronate ester crosslinking, creates injectable and self-healing materials. This technology holds promise for minimally invasive osteochondral tissue engineering. []
- Ligand-targeted drug delivery: (R)- and (S)-3-Amino-1,2-propanediol act as manifolds for conjugating ligands, such as GalNAc, to therapeutic oligonucleotides. This approach, utilizing the intrinsic instability of the APD linkage, has demonstrated improved hepatocyte delivery and enhanced in vivo activity compared to traditional linkers. []
A:
Derivatization Gas Chromatography:* This method, involving derivatization with trifluoroacetic anhydride, allows for the sensitive and accurate determination of 3-Amino-1,2-propanediol in complex matrices like protein hydrolysates. [, ]
A: While limited information is available specifically for 3-Amino-1,2-propanediol, its presence as a contaminant in hydrolyzed vegetable proteins raises concerns about potential exposure through the food chain. Further research is needed to assess its environmental fate, persistence, and potential ecotoxicological effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)













